REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([C:11](O)=[O:12])[CH:5]=[C:6]([CH:10]=1)[C:7](O)=[O:8].Cl.[OH-].[Na+]>C1COCC1>[OH:12][CH2:11][C:4]1[CH:3]=[C:2]([OH:1])[CH:10]=[C:6]([CH2:7][OH:8])[CH:5]=1 |f:2.3|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=C(C(=O)O)C1)C(=O)O
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Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
0.8 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
42 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting heterogeneous mixture was warmed
|
Type
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TEMPERATURE
|
Details
|
to reflux overnight
|
Duration
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8 (± 8) h
|
Type
|
ADDITION
|
Details
|
was carefully added
|
Type
|
CONCENTRATION
|
Details
|
The resulting homogenous solution was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Water was removed from the solution via concentration in vacuo
|
Type
|
EXTRACTION
|
Details
|
the residues were extracted with EtOAc (3×350 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
OCC=1C=C(C=C(C1)CO)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 106.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |